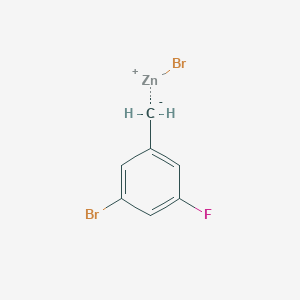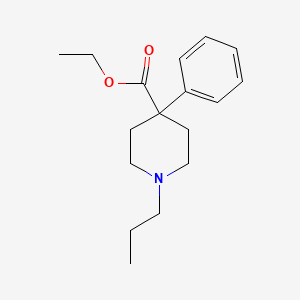![molecular formula C23H36N5O14P B13913755 (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir Disoproxil Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of chronic hepatitis B and HIV/AIDS. This compound is marketed under the brand name Viread and is often included in combination therapies for its efficacy in inhibiting viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction occurs in a suitable solvent and may involve a dehydrating agent. The resulting Tenofovir Disoproxil is then purified and converted into its fumarate salt .
Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate has been optimized to improve yield and reduce environmental impact. Key improvements include the use of a Grignard reagent and tert-butanol in place of magnesium tert-butoxide, and the development of a virtually solvent-free approach. This process also includes a work-up and purification protocol to isolate a pure diethyl phosphonate ester .
Analyse Des Réactions Chimiques
Types of Reactions: Tenofovir Disoproxil Fumarate undergoes various chemical reactions, including hydrolysis, phosphorylation, and esterification.
Common Reagents and Conditions:
Phosphorylation: Tenofovir is phosphorylated to tenofovir diphosphate, which is the active form of the drug.
Esterification: The synthesis of Tenofovir Disoproxil involves esterification with chloromethyl isopropyl carbonate.
Major Products: The major products formed from these reactions include tenofovir diphosphate, which is the active metabolite, and various intermediates used in the synthesis process .
Applications De Recherche Scientifique
Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of nucleotide analogs and their interactions with enzymes.
Biology: Research focuses on its mechanism of action and resistance patterns in viral replication.
Mécanisme D'action
Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination. This mechanism effectively prevents viral replication .
Comparaison Avec Des Composés Similaires
Tenofovir Alafenamide: A newer prodrug of tenofovir that accumulates in lymphoid tissues, leading to lower plasma concentrations and reduced side effects.
Adefovir Dipivoxil: Another nucleotide analog used in the treatment of hepatitis B, but less potent and with a different safety profile.
Comparison: Tenofovir Disoproxil Fumarate is unique in its balance of efficacy and safety. While Tenofovir Alafenamide offers improved renal and bone safety, Tenofovir Disoproxil Fumarate remains widely used due to its established efficacy and availability in generic forms . Adefovir Dipivoxil, on the other hand, has largely been replaced by Tenofovir Disoproxil Fumarate due to its superior potency and safety profile .
Propriétés
Formule moléculaire |
C23H36N5O14P |
|---|---|
Poids moléculaire |
637.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C17H28N5O4P.C4H4O4.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;5-3(6)1-2-4(7)8;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8);2*(H2,2,3,4)/b;2-1+;;/t13-,17?,27?;;;/m1.../s1 |
Clé InChI |
WPIDCVJSAMWXHR-KPJQVXLKSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=C/C(=O)O)\C(=O)O.C(=O)(O)O.C(=O)(O)O |
SMILES canonique |
CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=CC(=O)O)C(=O)O.C(=O)(O)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


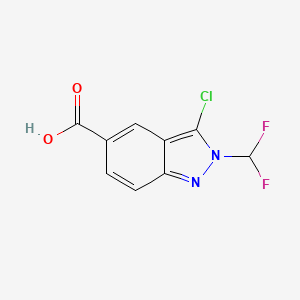
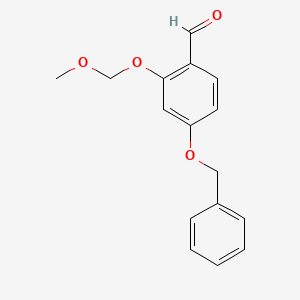
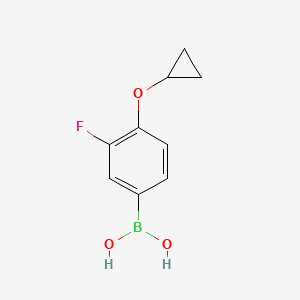
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)

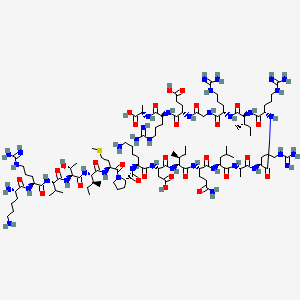
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
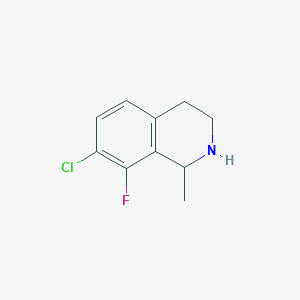
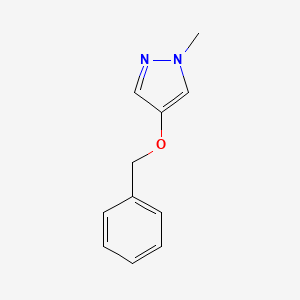
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
